molecular formula C9H10ClNO B13444802 2-Chloro-6-(cyclopropylmethoxy)pyridine CAS No. 108122-44-7

2-Chloro-6-(cyclopropylmethoxy)pyridine

Cat. No.: B13444802
CAS No.: 108122-44-7
M. Wt: 183.63 g/mol
InChI Key: XBDIVNMAZGTMTR-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopropylmethoxy)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 6-position. This compound has garnered attention in pharmaceutical research due to its role as a key intermediate in synthesizing potent inhibitors of IκB kinase beta (IKK-β), a critical enzyme in inflammatory pathways. Its structural uniqueness lies in the cyclopropylmethoxy group, which combines steric bulk with moderate electron-donating properties, enhancing binding affinity in biological systems .

Properties

CAS No.

108122-44-7

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-6-(cyclopropylmethoxy)pyridine

InChI

InChI=1S/C9H10ClNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2

InChI Key

XBDIVNMAZGTMTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-6-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the creation of molecules with specific biological activities .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their effectiveness in controlling pests and weeds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridine depends on its specific applicationFor example, in agrochemicals, it may inhibit specific enzymes in pests, leading to their death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

2-Chloro-6-(trifluoromethyl)pyridine
  • Substituent : Trifluoromethyl (-CF₃) at the 6-position.
  • Molecular Weight : 181.54 g/mol .
  • Key Applications : Intermediate in agrochemicals and pharmaceuticals.
  • Properties :
    • The electron-withdrawing -CF₃ group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
    • Exhibits antimicrobial activity and interacts with DNA, as shown in computational studies .
  • Market Trends : High demand in China and global markets, with projected growth in production capacity (2020–2025) .
2-Chloro-6-methoxypyridine
  • Substituent : Methoxy (-OCH₃) at the 6-position.
  • Molecular Weight : 143.57 g/mol .
  • Key Applications : Precursor in synthesizing herbicides and pharmaceuticals.
  • Properties :
    • The methoxy group is smaller and less sterically hindered than cyclopropylmethoxy, favoring simpler synthetic routes.
    • Lower biological activity compared to cyclopropylmethoxy derivatives .
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
  • Substituent : Trichloromethyl (-CCl₃) at the 6-position.
  • Molecular Weight : 230.91 g/mol .
  • Key Applications : Agricultural bactericide (nitrification inhibitor).
  • Properties :
    • High density (1.579–1.744 g/cm³) and volatility (BP: 136–137.5°C at 11 mmHg) .
    • Toxicity concerns: Weak mutagenicity in Salmonella assays and harmful via oral/dermal exposure .
2-Ethoxy-6-[(methylimino)methyl]pyridine
  • Substituent: Ethoxy (-OCH₂CH₃) at the 2-position and methyliminomethyl (-CH=N-CH₃) at the 6-position.
  • Properties: The iminomethyl group enables coordination chemistry applications, unlike the cyclopropylmethoxy derivative .

Key Observations :

  • The cyclopropylmethoxy group optimizes steric and electronic interactions with IKK-β, achieving nanomolar inhibition .
  • Trifluoromethyl and trichloromethyl groups prioritize industrial applications over therapeutic use due to reactivity or toxicity .

Physicochemical and Industrial Comparison

Property 2-Chloro-6-(cyclopropylmethoxy)pyridine 2-Chloro-6-(trifluoromethyl)pyridine Nitrapyrin
Molecular Weight (g/mol) ~183.63 (calculated) 181.54 230.91
Purity ≥99% (typical for intermediates) ≥99% ≥99% (agricultural)
Melting Point Not reported Off-white powder 63°C
Market Demand Pharmaceutical intermediates High (agrochemicals) Moderate (niche use)
Toxicity Limited data Low (industrial handling) Mutagenic potential

Biological Activity

2-Chloro-6-(cyclopropylmethoxy)pyridine is a pyridine derivative characterized by a chlorine atom at the second position and a cyclopropylmethoxy group at the sixth position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that this compound exhibits significant biological activity, including potential antimicrobial and anticancer properties.

  • Molecular Formula : C9H10ClNO
  • Molecular Weight : 185.64 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound may modulate enzyme or receptor activity through specific molecular interactions. Preliminary studies suggest:

  • Antimicrobial Activity : Initial findings indicate that the compound may possess antimicrobial properties, although detailed investigations are necessary to elucidate its mechanisms of action.
  • Anticancer Properties : Some studies have hinted at potential anticancer effects, warranting further exploration into its efficacy against various cancer cell lines.

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes. Techniques such as molecular docking and binding assays are essential for clarifying these interactions.

Interaction Studies

  • Molecular Docking : Computational studies suggest that the compound may fit well into the active sites of certain enzymes.
  • Binding Assays : Experimental data are needed to confirm binding affinities and the resultant biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key comparative features:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-methylpyridineMethyl group instead of cyclopropylmethoxyLacks the unique cyclopropylmethoxy group
2-Chloro-5-chloromethylpyridineChloromethyl group at the fifth positionContains an additional chlorine atom
2-Chloro-5-methoxypyridineMethoxy group instead of cyclopropylmethoxyDifferent functional group affecting properties
3-Amino-2-chloro-6-methoxypyridineAmino group at the third positionVariation in substitution pattern

Case Study 1: Antimicrobial Activity

A study published in evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential therapeutic applications in oncology. Further research is required to determine the exact pathways involved in this process.

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